![molecular formula C24H18BrN3 B2975124 8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-69-2](/img/structure/B2975124.png)

8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

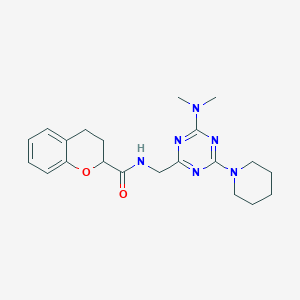

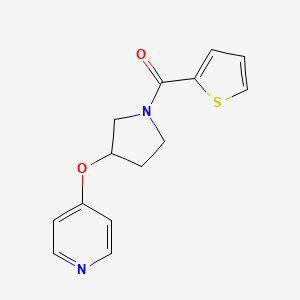

The compound “8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a bicyclic system with a pyrazole ring fused to a quinoline ring. The molecule is substituted with bromine, phenyl, and dimethylphenyl groups .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and formula. It has a molecular weight of 442.36 g/mol and an exact mass of 441.084061 g/mol . The molecular formula is C25H20BrN3, indicating that it contains 25 carbon atoms, 20 hydrogen atoms, 1 bromine atom, and 3 nitrogen atoms .Scientific Research Applications

Synthesis and Medicinal Applications

Antiamoebic Activity and Toxicity Evaluation : Derivatives similar to 8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, specifically 3-(3-bromo phenyl)-5-phenyl-1-(thiazolo [4,5-b] quinoxaline-2-yl)-2-pyrazoline, have been synthesized and their antiamoebic activities evaluated against Entamoeba histolytica. These compounds displayed promising antiamoebic activity with IC(50) values surpassing that of the standard drug metronidazole. Their non-toxic nature was confirmed through MTT assay on kidney epithelial cell lines (Budakoti et al., 2008).

Anticancer Potential : Iridium(III) complexes based on a pyrazole-appended quinoline-based BODIPY demonstrated strong binding with DNA and proteins, indicating potential applications in cancer treatment. These complexes showed cytotoxicity against human cervical cancer cell lines, highlighting their promise as therapeutic agents (Paitandi et al., 2017).

Photophysical Applications and Molecular Logic

Photophysics and Molecular Logic Switches : Amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline demonstrated unique photophysical properties, including solvatochromism, acidochromism, and solid-state fluorescence. These properties make them suitable for implementing molecular logic switches, with potential applications in molecular electronics (Uchacz et al., 2016).

Material Science and Organic Electronics

Organic Light-Emitting Devices (OLEDs) : Derivatives of pyrazolo[3,4-b]quinoline have been explored for their potential as luminophors in OLEDs. The synthesis and evaluation of 4-(p-N,N-diarylphenyl)substituted 1H-pyrazolo[3,4-b]quinolines for electroluminescent devices indicate the possibility of tuning the emission spectrum through various substitutions, suggesting their utility in OLED fabrication (Danel et al., 2009).

Supramolecular Chemistry

Dimensionality of Supramolecular Aggregation : The effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines was studied. The research demonstrated how different substituents influence the formation of cyclic dimers, sheets, and complex three-dimensional framework structures through hydrogen bonding, offering insights into designing supramolecular architectures (Portilla et al., 2005).

Future Directions

properties

IUPAC Name |

8-bromo-1-(3,4-dimethylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BrN3/c1-15-8-10-19(12-16(15)2)28-24-20-13-18(25)9-11-22(20)26-14-21(24)23(27-28)17-6-4-3-5-7-17/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWDQFUMNQEYIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperidine-4-carboxylate](/img/structure/B2975043.png)

![3-(1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)-1-(4-fluorophenyl)urea](/img/structure/B2975044.png)

![3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2975046.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2975048.png)

![5-chloro-4-{[(2,6-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2975054.png)

![2-Ethyl-1-[(4-{4-[(2-ethylpiperidyl)sulfonyl]phenyl}phenyl)sulfonyl]piperidine](/img/structure/B2975063.png)